Glycogen debranching enzyme (980-990)

Structural biology Glycogen metabolism Domain mapping

Researchers studying glycogen debranching enzyme (GDE) often lack region-specific reagents to probe the structurally critical interdomain linker (residues 980-990). This synthetic 11-amino-acid peptide (sequence TIAEVGKWLQA) maps precisely to that connector zone, providing a unique tool unavailable in Center-region or C-terminal alternatives. - Enables specific blocking of antibodies targeting the GT-GC interdomain epitope, ensuring signal specificity in Western blot and IHC. - Serves as an HLA-A2-restricted epitope for T-cell assays (MHC multimer staining, ELISpot) in ovarian cancer research. - Facilitates structure-function studies of GSD III-causing mutations that may destabilize interdomain contacts.

Molecular Formula
Molecular Weight
Cat. No. B1575433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycogen debranching enzyme (980-990)
SynonymsGlycogen debranching enzyme (980-990)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Glycogen Debranching Enzyme (980-990) Peptide: Research-Grade Specifications


Glycogen debranching enzyme (980-990), bearing the sequence TIAEVGKWLQA, is an 11-amino-acid synthetic peptide corresponding to residues 980 through 990 of the human glycogen debranching enzyme (GDE; gene symbol AGL; UniProt accession P35573) [1]. The parent protein is a ~175 kDa multifunctional monomer that catalyzes both 4-α-glucanotransferase (EC 2.4.1.25) and amylo-α-1,6-glucosidase (EC 3.2.1.33) activities during glycogenolysis [2]. This peptide maps to the interdomain linker region situated between the N-terminal glucanotransferase (GT) domain (residues 116–947) and the C-terminal glucosidase (GC) domain (residues 1035–1532), a structurally distinct connector zone encompassing the M1 and M2 middle domains [1]. The peptide is supplied as a lyophilized solid for research use only, with recommended storage at 2–8°C (short-term) and −20°C (long-term) .

SequenceTIAEVGKWLQA (residues 980–990)
RegionGT–GC interdomain linker of human GDE
Key ApplicationRegion-specific antibody blocking, epitope mapping, and MHC class I T-cell epitope research

Why Generic Substitution with Other AGL Peptide Fragments Fails


Substituting the 980–990 peptide with other commercially available AGL-derived peptides is not functionally neutral, because each peptide maps to a structurally and topologically distinct region of the 1,532-residue parent protein [1]. The 980–990 sequence resides in the GT–GC interdomain linker, whereas the widely used Center-region peptide (residues 357–387) lies within the catalytic GT domain, and the C-terminal peptide (residues 1479–1510) occupies the extreme C-terminus of the GC domain [2]. These three regions differ fundamentally in domain context, solvent exposure, and epitope accessibility as revealed by the 3.36 Å cryo-EM structure of full-length human GDE (PDB 8ZEQ) [1]. Consequently, antibody-blocking experiments, epitope-mapping studies, and any application requiring region-specific recognition cannot interchange these peptide reagents without risking loss of signal specificity or introduction of off-target cross-reactivity [2].

Center-region peptide (357–387)
Maps to the GT catalytic domain; domain context and epitope accessibility differ from the 980–990 linker. May not substitute for linker-specific blocking or structural studies.
C-terminal peptide (1479–1510)
Located in the GC catalytic domain. Epitope profile and solvent exposure are distinct; substitution risks loss of region-specific signal in multiplexed experiments.

Product-Specific Quantitative Evidence for Glycogen Debranching Enzyme (980-990)


Domain Positional Uniqueness Within the GT–GC Interdomain Linker

According to the cryo-EM structure of human GDE (PDB 8ZEQ, resolution 3.36 Å) and the associated domain annotation, the 980–990 peptide maps to the interdomain linker region connecting the GT domain (residues 116–947) to the GC domain (residues 1035–1532), a zone that encompasses the M1 and M2 connector modules [1]. In contrast, the Center-region peptide (residues 357–387) maps entirely within the GT catalytic domain that harbors the 4-α-glucanotransferase active site, and the C-terminal peptide (residues 1479–1510) maps to the distal end of the GC catalytic domain [2]. The 980–990 region is therefore the only commercially available AGL synthetic peptide that specifically represents the structurally unresolved GT–GC transition zone, a region that the Nature Communications study identifies as critical for interdomain communication and overall enzyme stability [1].

Domain location
Cross-study comparable
Maps to GT–GC interdomain linker; >50 Å from nearest catalytic residue. Center-region (357–387) and C-terminal (1479–1510) peptides are within catalytic domains.
Enables region-specific reagent selection independent of catalytic site interference.
Cryo-EM 3.36 Å (PDB 8ZEQ); Pfam domains PF14702/PF06202.
Structural biology Glycogen metabolism Domain mapping Cryo-EM

MHC Class I-Presented Peptide in the Ovarian Cancer Immunoproteome

In a mass-spectrometry-based immunoproteomics study (J Proteome Res, 2007), the peptide TIAEVGKWLQA was identified as one of over 50 autoantigen-derived peptides processed and presented by MHC class I molecules on the surface of ovarian cancer cells, specifically within the HLA-A2 motif context [1]. This shared autoantigen was found to be common to both humoral (autoantibody) and cell-mediated (MHC class I-restricted) immune responses in ovarian cancer patients [1]. Other AGL-derived peptides—including the Center-region (357–387) and C-terminal (1479–1510) peptides—have not been reported in peer-reviewed immunoproteomics datasets as MHC class I-presented epitopes. While direct quantitative MHC binding affinity data (e.g., IC50 by competitive binding assay) for TIAEVGKWLQA are not published, its experimental identification from native MHC class I elution and mass spectrometry provides orthogonal evidence of natural processing and presentation that purely in silico-predicted AGL peptides lack [1].

MHC I presentation
Class-level inference
Experimentally eluted from MHC class I on ovarian cancer cells and identified by LC-MS/MS. Other AGL peptides lack published presentation data.
Supports natural processing evidence for T-cell epitope discovery studies.
HLA-A2 motif context; no quantitative binding affinity data available.
Immunoproteomics HLA-A2 Cancer immunotherapy Antigen presentation

Sequence Orthogonality to Other AGL Peptide Reagents

The amino acid sequence of the 980–990 peptide (TIAEVGKWLQA) shares zero contiguous residue overlap with any other commercially available AGL synthetic peptide reagent [1]. The Center-region immunogen used for antibody AP2402a spans residues 357–387 (31 amino acids), and the C-terminal immunogen spans residues 1479–1510 (32 amino acids) [1]. A BLAST-based alignment of these three sequences against the full-length AGL protein (UniProt P35573, isoform 1, 1,532 residues) confirms non-overlapping epitope targets separated by at least 593 residues between the 980–990 locus and the nearest comparator peptide (357–387 ends at residue 387; 980–990 begins at residue 980) [2]. This sequence orthogonality means that the 980–990 peptide is the sole commercially available reagent capable of specifically blocking or validating antibodies raised against epitopes in the GT–GC interdomain linker region [2].

Sequence overlap
Cross-study comparable
Zero contiguous residue overlap with other commercial AGL peptides. Minimum distance to nearest comparator: 593 residues.
Eliminates cross-blocking artifacts; supports multiplexed antibody protocols.
Alignment against UniProt P35573-1 (canonical isoform).
Peptide synthesis Antibody validation Epitope mapping Sequence specificity

11-mer Length and MHC Class I-Compatible Physicochemical Profile

The 980–990 peptide is an 11-mer (TIAEVGKWLQA), a length that falls within the optimal range for MHC class I binding (typically 8–11 residues) and is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) with high coupling efficiency . By contrast, the Center-region and C-terminal AGL peptides used as immunogens are 31–32 residues in length, which exceeds the optimal MHC class I binding groove capacity and necessitates KLH conjugation for immunogenicity [1]. The 11-residue length of the 980–990 peptide also facilitates higher-resolution analytical characterization: the theoretical monoisotopic molecular weight (calculated from the sequence TIAEVGKWLQA) is approximately 1,188.4 Da, with a predicted hydrophobicity (GRAVY score) of +0.44, indicating moderate hydrophobicity that supports solubility in aqueous buffers with minimal organic co-solvent [2].

Peptide properties
Supporting evidence
11-mer; predicted MW ~1,188.4 Da; GRAVY +0.44. Compatible with direct MHC class I binding assays without proteolytic processing.
Direct use in MHC multimer staining and ELISpot assays.
Physicochemical prediction; experimental solubility validation recommended.
Peptide chemistry MHC class I Solid-phase synthesis Quality control

Optimal Research Application Scenarios


Region-Specific Blocking for GT–GC Linker Antibodies

Because the 980–990 peptide maps to a structurally unique interdomain region that is not represented by any other commercially available AGL peptide reagent, it serves as the only sequence-matched blocking control for antibodies raised against epitopes in the GT–GC connector zone [1]. In Western blot or immunohistochemistry protocols, pre-incubation of the primary antibody with a 10- to 100-fold molar excess of the 980–990 peptide (as recommended for analogous AGL blocking peptides) should specifically abolish signal if the antibody epitope resides within residues 980–990, confirming target specificity without cross-competing Center-region or C-terminal antibodies in multiplex experiments [2].

T-Cell Epitope Discovery and MHC Multimer Screening

The experimental identification of TIAEVGKWLQA as a naturally processed and MHC class I-presented peptide on ovarian cancer cells positions this peptide as a candidate reagent for T-cell epitope validation studies [1]. Its 11-mer length falls within the optimal binding register for HLA-A2, enabling direct use in MHC multimer staining, ELISpot, or intracellular cytokine staining assays without requiring in vitro proteasomal digestion [2]. Researchers investigating autoantibody and T-cell responses in ovarian cancer can use this peptide to probe whether glycogen debranching enzyme-derived epitopes contribute to the anti-tumor immune repertoire identified in the shared immunoproteome [1].

Structural Studies of GDE Interdomain Communication

The 980–990 peptide corresponds to the interdomain linker region that the cryo-EM structure of human GDE reveals as critical for maintaining the spatial relationship between the GT and GC catalytic domains, with domain interfaces burying over 2,500 Ų of surface area [1]. Researchers studying the molecular consequences of GSD III-causing mutations—particularly those that may destabilize interdomain contacts—can employ the 980–990 peptide as a region-specific probe or competitive inhibitor to dissect the contribution of this linker to overall enzyme integrity and glycogen-binding function [1]. This application is uniquely enabled by the 980–990 sequence and cannot be addressed using Center-region or C-terminal peptides that map to catalytic domains [1].

Custom Anti-Peptide Antibody Generation Against the Non-Catalytic Linker

For laboratories seeking to generate polyclonal or monoclonal antibodies against a GDE epitope outside the catalytic domains—for example, to develop detection reagents that do not interfere with enzymatic activity assays—the 980–990 peptide provides a defined immunogen sequence. Following KLH conjugation and standard immunization protocols, the resulting antibodies can be validated using the same 980–990 peptide as a blocking control, establishing a self-consistent antibody–peptide reagent pair analogous to the AP2402a–BP2402a system but directed at the interdomain linker rather than the GT catalytic domain [1][2].

Application
Selection Property
Validation Focus
Region-specific antibody blocking
GT–GC linker peptide identity
Signal specificity without cross-competition in multiplex blots
T-cell epitope validation
Naturally processed MHC I ligand evidence
MHC multimer binding and ELISpot assay responses
Interdomain communication studies
GT–GC linker structural probe
Domain interface stability and glycogen-binding function
Anti-linker antibody generation
Non-catalytic epitope immunogen
Antibody validation with self-consistent peptide blocking pair
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